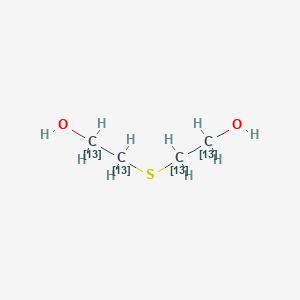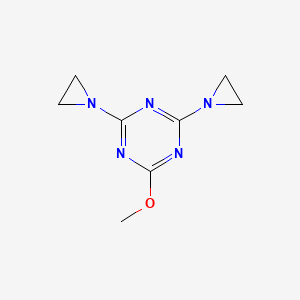
Methyl ether-13C2
Vue d'ensemble
Applications De Recherche Scientifique
1. Analyzing Hydroxyl Group Functionality in Humic and Fulvic Acids
Methyl ether-13C2 plays a role in 13C NMR spectroscopy for examining the hydroxyl group functionality of humic and fulvic acids from different aquatic environments. The method involves methylation with 13C-labeled diazomethane, allowing differentiation between methyl esters of carboxylic acids and methyl ethers of phenolic hydroxyls. This technique helps in understanding the distribution of hydroxyl groups and their biogeochemical origins (Thorn, Steelink & Wershaw, 1987).
2. Understanding Conversion Mechanisms of Methanol and Ethanol to Hydrocarbons
Methyl ether-13C2 is crucial in studies using 13C nuclear magnetic resonance to investigate the conversion of methanol and ethanol to hydrocarbons on synthetic zeolites. This research aids in comprehending the reaction mechanisms, including dehydration to dimethyl ether and ethylene, and the formation of branched aliphatics and aromatic compounds (Derouane et al., 1978).
3. Characterizing Marine Sediments
In environmental research, methyl ether-13C2 is used in gas chromatography and isotope ratio mass spectrometry for characterizing thermochemolysis products of organic matter in marine sediments. It assists in identifying organic markers of terrestrial sources in marine environments (Pulchan, Abrajano & Helleur, 1997).
4. Studying Cellulose Ether Compounds
Dynamic Nuclear Polarization MAS NMR, leveraging methyl ether-13C2, characterizes model methylcellulose ether compounds at natural isotopic abundance. This helps determine the position of the methyl ether group within repeating units and understand changes in chemical shifts relative to native cellulose (Berruyer et al., 2021).
5. Investigating Alternative Fuels
Research includes studying di-methyl ether (DME) as a substitute for LPG in domestic uses, assessing combustion characteristics, safety, and compatibility. This investigation contributes to the development of more efficient and environmentally friendly fuel options (Marchionna et al., 2008).
6. Understanding Isotope Effects in Environmental Remediation
Methyl ether-13C2 is used to study isotopic effects during oxidation and hydrolysis processes of environmental contaminants like methyl tert-butyl ether (MTBE). This research provides insights into abiotic degradation mechanisms and aids in more efficient monitoring of organic pollutant remediation (Julien et al., 2020).
Propriétés
IUPAC Name |
(113C)methoxy(113C)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-3-2/h1-2H3/i1+1,2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLNKUTAGEVQW-ZDOIIHCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482794 | |
| Record name | Methyl ether-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.054 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ether-13C2 | |
CAS RN |
149228-22-8 | |
| Record name | Methyl ether-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149228-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanal, 3-[(4-methoxyphenyl)methoxy]-](/img/structure/B3064566.png)


![2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-](/img/structure/B3064593.png)









